Ethyl 2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-2-oxoacetate
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Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-1,3-thiazole-2-carboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of thiazole carboxylates and is characterized by the presence of a thiazole ring, an ethoxy group, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoacetyl)-1,3-thiazole-2-carboxylate typically involves the reaction of thiazole derivatives with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of tert-butyl 4-(2-ethoxy-2-oxoacetyl)-1,3-thiazole-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoacetyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-1,3-thiazole-2-carboxylate is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with piperidine rings. This uniqueness makes it a valuable compound for specific applications where thiazole derivatives are preferred.
Properties
Molecular Formula |
C12H15NO5S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoacetyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S/c1-5-17-10(15)8(14)7-6-19-9(13-7)11(16)18-12(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
VAEXRGKUEFPTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC(=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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